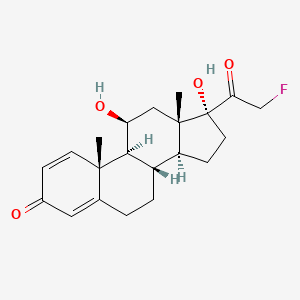![molecular formula C14H27O3Si B14748250 1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon](/img/structure/B14748250.png)
1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon typically involves the reaction of tri-tert-butoxysilchlorane (t-BuSiCl3) with vinyl lithium (LiC2H4) under low-temperature conditions . The reaction conditions are carefully controlled to ensure the desired product’s purity and yield. Industrial production methods may vary slightly depending on the required scale and purity, but the fundamental reaction remains consistent.
Analyse Chemischer Reaktionen
1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The compound can undergo substitution reactions, particularly with halogens, to form different organosilicon compounds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon has several scientific research applications:
Biology: The compound’s unique properties make it useful in modifying polymers to enhance their water resistance, adhesion, and thermal stability.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for potential biomedical applications.
Wirkmechanismus
The mechanism of action of 1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon involves its ability to form silane crosslinking networks. This process improves the material properties of the substrates it is applied to. The molecular targets include inorganic fillers and organic resins, which react with the compound to form a stable network, enhancing the overall performance of the material .
Vergleich Mit ähnlichen Verbindungen
1,2,2-Tris[(2-methylpropan-2-yl)oxy]ethenylsilicon can be compared to other similar organosilicon compounds, such as:
Vinyltriethoxysilane: Similar in structure but with ethoxy groups instead of tert-butoxy groups.
Vinyltrimethoxysilane: Contains methoxy groups, offering different reactivity and application properties.
Tri-tert-butoxysilane: Lacks the vinyl group, making it less reactive in certain applications.
The uniqueness of this compound lies in its combination of tert-butoxy groups and a vinyl group, providing a balance of reactivity and stability that is advantageous in various industrial applications.
Eigenschaften
Molekularformel |
C14H27O3Si |
|---|---|
Molekulargewicht |
271.45 g/mol |
InChI |
InChI=1S/C14H27O3Si/c1-12(2,3)15-10(16-13(4,5)6)11(18)17-14(7,8)9/h1-9H3 |
InChI-Schlüssel |
IZUUSJUCJXGYDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=C(OC(C)(C)C)[Si])OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


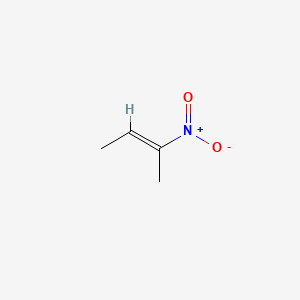

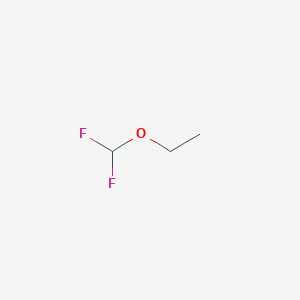

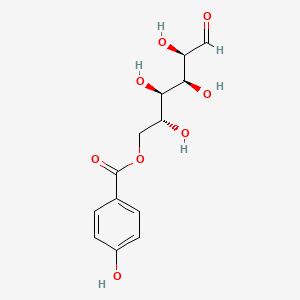
![2-[[Methoxy(phenyl)phosphoryl]methyl]isoindole-1,3-dione](/img/structure/B14748229.png)

![4,4'-[(Piperidin-1-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14748239.png)
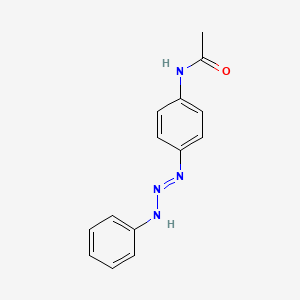

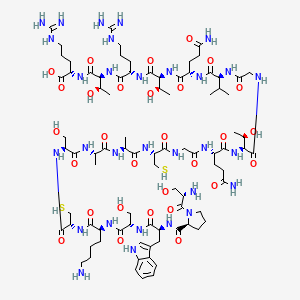
![3-[Bromo(difluoro)methyl]-3,4,4,4-tetrafluorobut-1-ene](/img/structure/B14748260.png)
